Chloroplatinic acid hexahydrate, BioXtra

Description

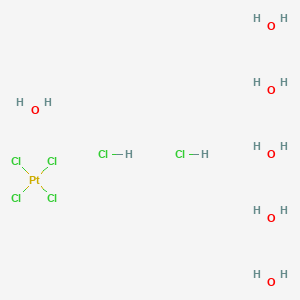

Structure

2D Structure

Properties

Molecular Formula |

Cl6H14O6Pt |

|---|---|

Molecular Weight |

517.9 g/mol |

IUPAC Name |

tetrachloroplatinum;hexahydrate;dihydrochloride |

InChI |

InChI=1S/6ClH.6H2O.Pt/h6*1H;6*1H2;/q;;;;;;;;;;;;+4/p-4 |

InChI Key |

PIJUVEPNGATXOD-UHFFFAOYSA-J |

Canonical SMILES |

O.O.O.O.O.O.Cl.Cl.Cl[Pt](Cl)(Cl)Cl |

Origin of Product |

United States |

Evolution of Research Trajectories for Chloroplatinic Acid Hexahydrate

The use of chloroplatinic acid in research has a notable history, initially gaining prominence in analytical chemistry for the quantitative determination of potassium. wikipedia.orgacs.org This classical method involved the selective precipitation of potassium as potassium hexachloroplatinate. wikipedia.org While this gravimetric analysis has largely been superseded by modern instrumental techniques, this early application established chloroplatinic acid as a valuable laboratory reagent. wikipedia.orgacs.org

Over time, the focus of research involving chloroplatinic acid has shifted dramatically towards catalysis and materials science. A landmark development was the discovery by John Speier and his colleagues at Dow Corning, who first reported its use as a catalyst for hydrosilylation, the addition of hydrosilanes to olefins. wikipedia.org This reaction, now often referred to as Speier's catalysis, was a significant advancement over previous inefficient radical-based methods and remains a cornerstone of organosilicon chemistry. wikipedia.org

In recent decades, the rise of nanotechnology has opened new and expansive research avenues for chloroplatinic acid hexahydrate. It is now most widely recognized as the primary precursor for the chemical reduction synthesis of platinum nanoparticles. dergipark.org.tr The ability to control the size and morphology of these nanoparticles by adjusting reaction conditions like temperature and pH has made this compound indispensable in the field. dergipark.org.tr

Fundamental Significance Within Platinum Group Metal Chemistry Research

Chloroplatinic acid hexahydrate is a cornerstone in the chemistry of platinum group metals due to its role as a versatile starting material. britannica.com It is one of the most readily available platinum compounds, typically synthesized by dissolving platinum metal in aqua regia, a mixture of nitric and hydrochloric acids. britannica.comsciencemadness.org This process yields the hexachloroplatinate anion, [PtCl₆]²⁻, which is relatively stable in aqueous solution. sciencemadness.org

Its primary significance lies in its function as a precursor. Researchers utilize chloroplatinic acid to generate a multitude of other platinum-containing substances:

Elemental Platinum: It is a key intermediate in the purification of platinum. By reacting it with an ammonium (B1175870) salt, ammonium hexachloroplatinate is precipitated, which can then be heated under hydrogen to yield pure elemental platinum. wikipedia.org

Platinum Catalysts: It is used to prepare supported catalysts, where platinum nanoparticles are deposited on materials like ceria, titania, or various forms of carbon. labchem.com.mysigmaaldrich.com These catalysts are vital in numerous industrial and research applications, including petroleum refining and automotive catalytic converters. labchem.com.mybritannica.com

Platinum Complexes: The hexachloroplatinate anion can undergo ligand exchange reactions to form a wide variety of other platinum coordination complexes, enabling the systematic study of platinum chemistry.

The compound's high solubility in water and alcohol makes it easy to handle and dispense in laboratory settings, further cementing its fundamental importance. chemimpex.comsigmaaldrich.com

Overview of Advanced Research Domains Involving Chloroplatinic Acid Hexahydrate

Preparation of Platinum Nanomaterials via Chloroplatinic Acid Hexahydrate

The synthesis of platinum nanomaterials from chloroplatinic acid hexahydrate typically involves the chemical reduction of the platinum precursor in a solution. The choice of reducing agent, stabilizing ligands, support material, and reaction conditions such as temperature and pH are critical parameters that dictate the final morphology, size distribution, and crystalline structure of the resulting nanomaterials.

Synthesis of Platinum Nanoparticles

The fabrication of platinum nanoparticles (PtNPs) from chloroplatinic acid is a widely practiced method for generating materials with high surface-area-to-volume ratios, which are particularly advantageous in catalysis.

To prevent aggregation and control the growth of platinum nanoparticles, stabilizing agents or ligands are often employed during the synthesis. These ligands bind to the surface of the nanoparticles, providing steric or electrostatic repulsion.

Thiol-Stabilized Platinum Nanoparticles: Thiol-containing molecules, such as mercaptosuccinic acid, are effective stabilizers for platinum nanoparticles. In a typical synthesis, chloroplatinic acid is reduced by sodium borohydride (B1222165) in the presence of the thiol. The molar ratio of the thiol to the platinum precursor is a crucial factor in controlling the final particle size. For instance, water-dispersible thiolate-stabilized platinum nanoparticles with a mean diameter of 2.5 nm can be synthesized when the initial molar ratio of mercaptosuccinic acid to chloroplatinic acid is 0.7. capes.gov.br Decreasing this ratio can lead to an increase in particle diameter. capes.gov.br

Amine-Stabilized Platinum Nanoparticles: Amine-functionalized ligands can also be used to control the morphology of platinum nanoparticles. The synthesis can be performed using a stepwise or a one-step thermal reduction process. For example, monodispersed and spherical platinum nanoparticles can be prepared in the presence of amine ligands at temperatures between 160–200 °C. nih.gov

Polymer-Stabilized Platinum Nanoparticles: Polymers such as polyvinyl alcohol (PVA) and aminodextran can act as both reducing and stabilizing agents. A facile, one-step chemical reduction using sodium borohydride in a PVA colloidal suspension can yield highly crystalline platinum nanoparticles with a narrow size distribution of 2-4 nm. researchgate.net In another green synthesis approach, aminodextran can be used to produce platinum nanoparticles where the size can be tuned by varying the initial molar ratio of aminodextran to the platinum precursor. researchgate.net

| Stabilizing Ligand | Reducing Agent | Solvent | Resulting Nanoparticle Size | Reference |

| Mercaptosuccinic Acid | Sodium Borohydride | Water | 2.5 nm | capes.gov.br |

| Amine-functionalized ligands | Thermal Reduction | 1-octadecene | Monodispersed, spherical | nih.gov |

| Polyvinyl alcohol (PVA) | Sodium Borohydride | Water | 2-4 nm | researchgate.net |

| Aminodextran | Aminodextran | Water | Size-tunable | researchgate.net |

Dispersing platinum nanoparticles on a high-surface-area support is a common strategy to enhance their catalytic activity and stability by preventing agglomeration.

Platinum Nanoparticles on Titania (TiO₂): Platinum nanoparticles can be deposited on titania supports through various methods, including photodeposition. This technique utilizes the photocatalytic properties of titania to reduce platinum ions onto its surface. The pH of the reaction medium can influence the morphology and valence state of the deposited platinum. rsc.org Another approach is the impregnation of a commercial TiO₂ support with an aqueous solution of chloroplatinic acid, followed by reduction under a hydrogen atmosphere at elevated temperatures. google.com

Platinum Nanoparticles on Carbon Black: Carbon black is a widely used support material due to its high surface area, good electrical conductivity, and chemical stability. Platinum nanoparticles can be supported on carbon black by reducing chloroplatinic acid in a suspension of the carbon support. This method allows for the preparation of highly dispersed platinum nanoparticles suitable for applications such as in proton exchange membrane fuel cells (PEMFCs). dergipark.org.tr

| Support Material | Synthesis Method | Key Parameters | Application | Reference |

| Titania (TiO₂) | Photodeposition | pH of the solution | Catalysis | rsc.org |

| Titania (TiO₂) | Impregnation and H₂ reduction | Reduction temperature | Hydrogen-transfer catalyst | google.com |

| Carbon Black | Chemical Reduction | - | PEMFCs | dergipark.org.tr |

Fabrication of Platinum Nanocubes and Nanospheres

The shape of platinum nanocrystals plays a significant role in their catalytic and electronic properties. By carefully controlling the synthesis conditions, it is possible to direct the growth of platinum into specific morphologies like cubes and spheres.

Platinum Nanocubes: The synthesis of platinum nanocubes with well-defined {100} facets can be achieved through the controlled reduction of chloroplatinic acid. One method involves the use of a pair of low-resistivity fastened silicon wafers in the presence of sulfuric acid and hydrochloric acid at room temperature. scholarsportal.info The charge density, stirring time, and homogeneity of the solution are critical parameters for controlling the nucleation and growth rates to obtain perfect nanocubes. scholarsportal.info Another approach is a modified polyol method where the addition of silver nitrate (B79036) can be used to control the size and shape of the platinum nanoparticles, leading to the formation of nanocubes in the size range of 5-7 nm. researchgate.net

Platinum Nanospheres: The synthesis of spherical platinum nanoparticles is often achieved through chemical reduction methods. For instance, the reduction of chloroplatinic acid with a reducing agent like sodium borohydride in the presence of a capping agent such as sodium citrate (B86180) can produce spherical platinum nanoparticles. nih.govnih.gov The resulting nanospheres are typically composed of an aggregation of smaller primary nanoparticles.

| Nanocrystal Shape | Synthesis Method | Key Control Factors | Resulting Size | Reference |

| Nanocubes | Reduction with fastened silicon wafers | Charge density, stirring time, solution homogeneity | High density | scholarsportal.info |

| Nanocubes | Modified polyol method with AgNO₃ | Molar ratio of AgNO₃ to H₂PtCl₆ | 5-7 nm | researchgate.net |

| Nanospheres | Chemical reduction with NaBH₄ and sodium citrate | - | 2-3 nm primary particles | nih.govnih.gov |

Development of Platinum Nanocomposites

Platinum nanocomposites, which consist of platinum nanoparticles embedded in a matrix material, are designed to leverage the properties of both components for enhanced performance in various applications.

Pt/Carbon nanocomposites are of particular interest for their electrocatalytic applications, especially in fuel cells.

Platinum on Fused Carbon Spheres: A novel composite material can be created by decorating fused carbon spheres, derived from a sustainable source like sugar, with platinum nanoparticles. nih.gov In this synthesis, chloroplatinic acid is reduced in a solution containing the carbon spheres, leading to the formation of a composite with platinum nanoparticles of approximately 2-3 nm in size dispersed on the 200 nm carbon spheres. nih.govnih.gov

Platinum on Macroporous Cellulose (B213188) Fibers: A facile method for synthesizing platinum nanoparticles of about 2.25 nm involves heating a solution of chloroplatinic acid and sodium rhodizonate. rsc.org These nanoparticles can then be supported on macroporous cellulose fibers. rsc.org The resulting PtNPs@cellulose fiber composite can be carbonized to produce carbon-supported platinum nanoparticle nanocomposites. rsc.org

| Carbon Support | Synthesis of PtNPs | Composite Characteristics | Potential Application | Reference |

| Fused Carbon Spheres | Reduction of H₂PtCl₆ with NaBH₄ | 2-3 nm PtNPs on 200 nm carbon spheres | Hydrogen generation catalyst | nih.govnih.gov |

| Macroporous Cellulose Fibers | Reduction of H₂PtCl₆ with sodium rhodizonate | 2.25 nm PtNPs on cellulose fibers | Catalytic reduction of organic pollutants | rsc.org |

Pt/Metal Oxide Nanocomposites (e.g., Pt/TiO₂, Pt/CeO₂, Pt/ZnO)

Chloroplatinic acid hexahydrate is frequently used as the platinum source for creating platinum nanoparticles supported on various metal oxides. chemicalbook.comlabchem.com.my These nanocomposites are of significant interest due to the strong metal-support interactions that can enhance catalytic activity and stability. nih.gov

Pt/TiO₂: Platinum-titanium dioxide nanocomposites are widely studied, particularly for applications in photocatalysis and electrocatalysis. nih.govresearchgate.net A common synthesis strategy involves the reduction of chloroplatinic acid in the presence of a TiO₂ support. For instance, Pt-TiO₂ nanocomposites can be synthesized in both acidic and basic mediums, with the pH of the synthesis environment significantly impacting the material's final physicochemical and catalytic properties. nih.gov Studies have shown that Pt-TiO₂ prepared in an acidic medium (pH < 3) tends to have a smaller crystallite size, higher specific surface area, and enhanced electrical conductivity compared to those synthesized in a basic medium (pH > 10). nih.gov One-pot synthesis methods using hydrophobic nanoreactor templating have also been developed to create Pt@TiO₂ electrocatalysts where platinum nanoparticles are finely dispersed within a crystalline TiO₂ matrix. nih.gov These materials have demonstrated superior activity and stability for methanol (B129727) oxidation compared to commercial Pt/C catalysts. nih.gov

Pt/CeO₂: Ceria-supported platinum catalysts are another important class of materials, with chloroplatinic acid hexahydrate serving as a key precursor. chemicalbook.comlabchem.com.my One synthesis route involves the pyrolytic dissociation of chloroplatinic acid (H₂PtCl₆) and cerium trichloride (B1173362) (CeCl₃) in a hydrogen-containing atmosphere to form Pt₅Ce alloy nanocrystals. rsc.org Subsequent exposure to a carbon monoxide and oxygen gas mixture at elevated temperatures transforms these alloys into Pt//CeO₂ nanocomposites. rsc.org This method can produce a sharp heteroepitaxial interface between the platinum and cerium dioxide nanostructures, which has been shown to provide superior catalytic activity for the oxygen reduction reaction (ORR) in basic media compared to standard carbon-supported platinum catalysts. rsc.org

Pt/ZnO: The synthesis of Pt/ZnO nanocomposites also utilizes chloroplatinic acid as the platinum precursor. The process generally involves the preparation of ZnO nanoparticles, often through a precipitation method using precursors like zinc nitrate hexahydrate and sodium hydroxide (B78521). nih.gov Subsequently, an aqueous solution of the polymer and the ZnO nanoparticles are mixed to form the basis of the nanocomposite. The platinum component is then introduced via the reduction of chloroplatinic acid, leading to the deposition of platinum nanoparticles onto the ZnO support.

Interactive Table: Comparison of Pt/Metal Oxide Synthesis Parameters

| Nanocomposite | Precursor(s) | Synthesis Method | Key Finding | Reference(s) |

|---|---|---|---|---|

| Pt/TiO₂ | H₂PtCl₆·6H₂O, TiO₂ | pH-controlled synthesis | Acidic medium (pH < 3) yields smaller crystallites and higher surface area. | nih.gov |

| Pt/TiO₂ | H₂PtCl₆·6H₂O, TiO₂ | Nanoreactor Templating | Creates highly dispersed Pt nanoparticles in a TiO₂ matrix with enhanced methanol oxidation activity. | nih.gov |

| Pt/CeO₂ | H₂PtCl₆, CeCl₃ | Pyrolytic Dissociation | Forms a heteroepitaxial interface enhancing oxygen reduction reaction catalysis. | rsc.org |

| Pt/ZnO | H₂PtCl₆·6H₂O, Zn(NO₃)₂·6H₂O | Precipitation & Reduction | Forms ZnO-supported platinum nanoparticles. | nih.gov |

Pt/Chalcogenide Nanocomposites (e.g., Pt/MoS₂, CdS-Pt colloidal systems)

Chloroplatinic acid hexahydrate is also instrumental in fabricating platinum-chalcogenide nanocomposites, where platinum nanoparticles are integrated with materials like molybdenum disulfide (MoS₂) or cadmium sulfide (B99878) (CdS).

Pt/MoS₂: Platinum-decorated molybdenum disulfide (Pt-MoS₂) hybrid materials can be synthesized through a simple self-reduction method. nih.gov In this process, MoS₂ nanosheets are first prepared, typically by liquid phase exfoliation. nih.gov These nanosheets are then mixed with an aqueous solution of chloroplatinic acid. The MoS₂ acts as a reducing agent, facilitating the in-situ formation and deposition of platinum nanoparticles onto its surface without the need for external reducing agents. The resulting Pt-MoS₂ heterostructures exhibit significantly enhanced peroxidase-like catalytic activity compared to MoS₂ alone. nih.gov

CdS-Pt Colloidal Systems: The preparation of cadmium sulfide-platinum colloidal systems often involves using chloroplatinic acid hexahydrate as the platinum precursor. chemicalbook.comlabchem.com.my These systems are typically synthesized for photocatalytic applications. The process can involve the photodeposition of platinum onto pre-synthesized CdS nanorods. researchgate.net In this method, a suspension of CdS nanorods in a solution containing chloroplatinic acid is irradiated, causing the photoreduction of Pt(IV) ions to metallic platinum nanoparticles on the surface of the CdS. researchgate.net

Utilization of Chloroplatinic Acid Hexahydrate as a Precursor in Catalysis

Chloroplatinic acid is a cornerstone precursor for a wide array of platinum-based catalysts. wikipedia.orgmpbio.com Its utility spans both homogeneous and heterogeneous catalysis, owing to the accessibility of its platinum center for transformation into catalytically active species. chemimpex.comwikipedia.org

Homogeneous Catalyst Precursor Design

In homogeneous catalysis, chloroplatinic acid is famously known as the precursor to Speier's catalyst. wikipedia.org This catalyst, first reported by John Speier, is highly effective for hydrosilylation, a crucial industrial process involving the addition of silicon-hydrogen bonds across unsaturated carbon-carbon bonds. wikipedia.org While chloroplatinic acid itself is considered a precatalyst, it is believed to transform in the reaction medium into the true catalytically active species. wikipedia.org This application marked a significant advancement over previous radical-based reactions, which were far less efficient. wikipedia.org

Heterogeneous Catalyst Preparation Techniques

The majority of industrial catalysts are heterogeneous, consisting of an active metallic phase dispersed on a high-surface-area support. mpg.demdpi.com Chloroplatinic acid hexahydrate is a preferred precursor for preparing such supported platinum catalysts due to its solubility and reactivity. The goal of preparation techniques is to achieve a high dispersion of small metal particles on the support, maximizing the active surface area. mdpi.comepo.org Two of the most common methods are impregnation and deposition-precipitation.

Impregnation is a widely used technique where a porous support material is contacted with a solution containing the precursor, in this case, chloroplatinic acid. researchgate.net The method can be categorized mainly into wet (or incipient wetness) impregnation and dry impregnation. mdpi.comresearchgate.net

In incipient wetness impregnation, the volume of the chloroplatinic acid solution is equal to or slightly less than the pore volume of the support. The solution is drawn into the pores by capillary action. After impregnation, the solvent is removed by drying, and the catalyst is typically calcined and/or reduced to produce the final active metallic platinum particles. mdpi.comresearchgate.net A major challenge with impregnation is that without strong interaction between the platinum precursor and the support surface, the precursor can migrate and agglomerate during the drying process, leading to larger particles and lower dispersion. researchgate.net

Interactive Table: Impregnation Method Overview

| Method Type | Description | Key Feature | Potential Issue | Reference(s) |

|---|---|---|---|---|

| Incipient Wetness Impregnation | Porous support is filled with a volume of precursor solution equal to its pore volume. | Precise control over loading. | Precursor migration during drying can lead to particle agglomeration. | researchgate.net |

| Dry Impregnation | Support is mixed with a precursor solution, often with continuous mixing as the solvent evaporates. | Can be performed in various batch mixers like rotating drums. | Achieving uniform distribution can be challenging. | researchgate.net |

| Strong Electrostatic Adsorption (SEA) | A variation that controls pH to maximize electrostatic attraction between the precursor complex and the support surface. | Yields very small nanoparticles (<1.5 nm) and high dispersion. | Requires careful control of solution pH relative to the support's point of zero charge. | researchgate.net |

Deposition-precipitation is a more complex method designed to enhance the interaction between the precursor and the support, leading to higher metal dispersions. researchgate.nettaylorfrancis.com In this technique, the precipitation of the metal precursor is induced specifically onto the surface of the support material, which is suspended in the solution. alliedacademies.org

This is typically achieved by changing the pH of the solution. For instance, a precipitating agent (like a base) is slowly added to a suspension of the support (e.g., TiO₂, Al₂O₃) in a solution of chloroplatinic acid. alliedacademies.org This causes the localized supersaturation and precipitation of a platinum hydroxide or hydrous oxide species onto the support surface. However, chloroplatinic acid is a strong acid and its direct use in deposition-precipitation can be challenging; other platinum precursors are sometimes used to achieve better control. researchgate.net A variation of this method involves using urea, which decomposes upon heating to slowly and homogeneously raise the pH, leading to a more controlled precipitation. alliedacademies.org Following deposition, the material is washed, dried, and reduced to form the final supported catalyst. researchgate.net

Direct Formation of Platinum Species for Catalytic Systems

Chloroplatinic acid hexahydrate (H₂PtCl₆·6H₂O), particularly the high-purity BioXtra grade, serves as a cornerstone precursor for the direct synthesis of diverse platinum-based catalytic systems. erda.dkchemimpex.com Its ready solubility in water and various organic solvents facilitates its use in a range of synthetic methodologies aimed at generating catalytically active platinum species, including nanoparticles, single-atom catalysts, and supported catalysts. erda.dkchemimpex.com The direct formation of these species from chloroplatinic acid is a widely employed strategy in materials science due to its versatility and the ability to tailor the final properties of the catalyst.

The fundamental principle underlying the direct formation of platinum catalysts from chloroplatinic acid hexahydrate involves the reduction of the platinum(IV) ion (Pt⁴⁺) to lower oxidation states, most commonly to metallic platinum (Pt⁰). dergipark.org.tr This reduction can be achieved through various chemical and physical methods, allowing for control over the size, morphology, and dispersion of the resulting platinum species, which in turn dictates their catalytic activity and selectivity. dergipark.org.trmdpi.com

A prevalent method for generating platinum catalysts is through the chemical reduction of chloroplatinic acid in solution. This approach is often used to synthesize colloidal platinum nanoparticles. A variety of reducing agents can be employed, with the choice of agent influencing the reaction kinetics and the characteristics of the resulting nanoparticles. For instance, strong reducing agents like hydrazine (B178648) (N₂H₄) can lead to the rapid formation of platinum nanoparticles. dergipark.org.tr Studies have shown that parameters such as temperature and pH play a crucial role in this process; increasing temperature and pH can accelerate the reaction rate, leading to the formation of smaller platinum particles. dergipark.org.trresearchgate.net

In-situ studies have provided valuable insights into the formation mechanism of platinum nanoparticles from chloroplatinic acid. For example, when using methanol as a reducing agent in an alkaline environment, the formation of polynuclear platinum-chloride complexes has been observed as an intermediate step before the nucleation of metallic platinum nanoparticles. erda.dk This suggests a complex formation pathway that can be influenced by the reaction conditions to control the final particle size and distribution. erda.dk

Another significant area of research is the direct formation of single-atom catalysts (SACs), where individual platinum atoms are dispersed on a support material. Chloroplatinic acid hexahydrate is a common precursor for the synthesis of Pt SACs. One method involves the impregnation of a support, such as alumina (B75360) nanorods, with a solution of chloroplatinic acid, followed by calcination at elevated temperatures. acs.orgnih.govacs.org This process can lead to the formation of isolated platinum atoms chemically bonded to the support material. acs.org These Pt SACs have demonstrated exceptional catalytic activity and selectivity in various reactions, including the industrially important hydrosilylation of olefins. acs.orgnih.gov The superior performance of SACs is often attributed to their unique electronic properties and the maximum utilization of the precious metal. acs.org

The direct impregnation of a support material with a solution of chloroplatinic acid hexahydrate is a widely used and scalable method for preparing supported platinum catalysts. mdpi.com After impregnation, the material is typically dried and then subjected to a reduction step, which can be a high-temperature calcination or treatment with a reducing gas like hydrogen. mdpi.comresearchgate.net The conditions of this reduction step are critical in determining the final state of the platinum species. For example, the heating rate during calcination can influence the extent of platinum particle agglomeration, with slower heating rates generally favoring smaller, more highly dispersed nanoparticles. mdpi.com The presence of a reducing atmosphere, such as hydrogen, during calcination can also promote the formation of smaller, more evenly distributed platinum particles compared to calcination in air. researchgate.net

The nature of the support material also plays a vital role in the direct formation of platinum species. The interaction between the platinum precursor and the support can influence the dispersion and stability of the final catalyst. For instance, nitrogen-doped carbon supports have been shown to effectively stabilize platinum single atoms, leading to robust catalysts for reactions like acetylene (B1199291) hydrochlorination. nih.gov

Furthermore, chloroplatinic acid can be used to directly synthesize platinum complexes that themselves act as catalysts. For example, reacting chloroplatinic acid with specific ligands in a suitable solvent can yield well-defined platinum complexes. nih.govpatsnap.com These complexes can exhibit high catalytic activity and selectivity for specific transformations, such as the hydrosilylation of amides. researchgate.net

The table below summarizes key research findings on the direct formation of platinum species for catalytic systems using chloroplatinic acid hexahydrate as a precursor.

| Catalytic System | Synthetic Method | Key Findings | Application |

| Platinum Nanoparticles | Chemical reduction with hydrazine | Average particle size decreased with increasing temperature and pH. Optimum conditions for smallest particles were found at 40°C and pH 10. dergipark.org.trresearchgate.net | General catalysis |

| Supported Platinum Nanoparticles | Impregnation on lanthanum hexaaluminate followed by calcination | Calcination in a hydrogen atmosphere resulted in smaller, more evenly dispersed Pt nanoparticles (<100 nm) compared to calcination in air (5.1–9.1 μm). mdpi.comresearchgate.net | Monopropellant decomposition |

| Single-Atom Platinum on Alumina | Impregnation on alumina nanorods followed by calcination | Formation of isolated Pt atoms confirmed. The catalyst showed high turnover numbers (up to 10⁵) and selectivity. acs.orgnih.govacs.org | Hydrosilylation of olefins |

| Single-Atom Platinum on Nitrogen-Doped Carbon | Impregnation followed by thermal activation | Pt(II)-Cl species were identified as the active sites, showing higher activity than Pt nanoparticles. nih.gov | Acetylene hydrochlorination |

| Platinum Complex | Reaction with p-hydroxybenzaldehyde and citric acid in isopropanol | Formation of a platinum complex catalyst that exhibited high catalytic activity and shortened reaction induction period. patsnap.com | Hydrosilylation |

Homogeneous Catalysis Mediated by Chloroplatinic Acid Hexahydrate

In homogeneous catalysis, chloroplatinic acid hexahydrate, often referred to as Speier's catalyst when used in isopropanol, is renowned for its role in hydrosilylation and other coupling reactions. acs.org It typically acts as a precatalyst, reducing in situ to form the catalytically active Pt(0) species that drives the reaction cycle. askfilo.com

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a cornerstone of organosilicon chemistry and represents a major application of platinum in homogeneous catalysis. wikipedia.org Chloroplatinic acid is a highly effective catalyst for this transformation, applicable to a range of substrates including alkenes, alkynes, and siloxanes. wikipedia.orgsigmaaldrich.com

The reaction with alkenes produces alkylsilanes, a process of significant commercial importance. wikipedia.org For terminal alkenes, the addition typically follows an anti-Markovnikov pathway, where the silicon atom attaches to the terminal carbon. wikipedia.org Similarly, alkynes undergo hydrosilylation to form vinylsilanes. wikipedia.orgsigmaaldrich.com The platinum-catalyzed hydrosilylation of siloxanes is also a key reaction, particularly in the curing of silicone polymers and elastomers. sigmaaldrich.comcdnsciencepub.com

Table 1: Examples of Platinum-Catalyzed Hydrosilylation

| Substrate | Silane | Catalyst Precursor | Product Type | Reference |

|---|---|---|---|---|

| Alkene (e.g., 1-octene) | Hydrosilane (e.g., Triethoxysilane) | H₂PtCl₆ | Alkylsilane | wikipedia.org |

| Alkyne (e.g., Diphenylacetylene) | Triethylsilane | H₂PtCl₆ | Vinylsilane | wikipedia.org |

| Siloxane (with vinyl groups) | Hydrosiloxane (with Si-H) | H₂PtCl₆ | Cross-linked Silicone Polymer | sigmaaldrich.comcdnsciencepub.com |

Chloroplatinic acid and its derivatives also catalyze dehydrocoupling polycondensation reactions. sigmaaldrich.com This process involves the reaction between a hydrosilane and a compound containing an active hydrogen, such as an amine, resulting in the formation of a new bond (e.g., Si-N) and the elimination of hydrogen gas (H₂). rsc.org This method is an attractive route for the synthesis of polysilazanes, which are valuable precursors to silicon nitride ceramics. rsc.org While various transition metals can catalyze this reaction, platinum compounds derived from precursors like chloroplatinic acid are effective. sigmaaldrich.comrsc.org The reaction provides a pathway to polymers with inorganic backbones.

The reduction of carboxamides to amines is a challenging but synthetically valuable transformation. organic-chemistry.org Research has demonstrated that platinum catalysts derived from chloroplatinic acid can effectively mediate this reduction using hydrosilanes as the reducing agents. nih.govnih.gov This method is noteworthy for its high chemoselectivity, allowing for the reduction of the amide group in the presence of other reducible functionalities such as nitro groups, esters, nitriles, and carbon-carbon multiple bonds. nih.gov

A significant finding in this area is the synergistic effect of using bifunctional hydrosilanes, such as 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS) or 1,2-bis(dimethylsilyl)benzene. nih.gov These reagents, in combination with a platinum catalyst, lead to a highly efficient and selective reduction of a wide range of amides to their corresponding amines under mild conditions. nih.gov An advantageous feature of this system is that the reaction often results in the precipitation of both the platinum catalyst and silicon byproducts as an insoluble silicone resin, simplifying product isolation to a simple extraction. nih.gov

The mechanism of platinum-catalyzed hydrosilylation has been extensively studied, with the Chalk-Harrod mechanism being the most widely accepted pathway. wikipedia.orgacs.orgnih.gov This mechanism involves the following key steps:

Catalyst Activation : Reduction of the Pt(IV) or Pt(II) precursor (like H₂PtCl₆) to a catalytically active Pt(0) species. askfilo.com

Oxidative Addition : The hydrosilane oxidatively adds to the Pt(0) center, forming a Pt(II)-hydrido-silyl intermediate.

Olefin Insertion : The alkene coordinates to the platinum center and subsequently inserts into the Pt-H bond.

Reductive Elimination : The final alkylsilane product is released through reductive elimination of the C-Si bond, regenerating the Pt(0) catalyst.

A modified Chalk-Harrod mechanism , where the alkene inserts into the Pt-Si bond instead of the Pt-H bond, has also been proposed to account for the formation of certain byproducts. wikipedia.orgacs.org

For the platinum-catalyzed reduction of carboxamides with bifunctional silanes, theoretical studies suggest a mechanism that proceeds through a Pt(IV)-disilyl-dihydride intermediate. organic-chemistry.org It is proposed that the insertion of the amide's C=O bond into a highly activated Pt-H bond is a key step. This activation is attributed to the strong σ-donating effect of the silyl (B83357) groups, facilitating a reaction pathway that is typically difficult for carbonyl groups under classical hydrosilylation conditions. organic-chemistry.org

Heterogeneous Catalysis Employing Chloroplatinic Acid Hexahydrate-Derived Catalysts

Chloroplatinic acid hexahydrate is a common precursor for preparing supported platinum catalysts for heterogeneous applications. libretexts.orgnih.gov These catalysts are typically made by impregnating a high-surface-area support material (like activated carbon, alumina, or titania) with a solution of chloroplatinic acid, followed by drying and reduction to form metallic platinum nanoparticles on the support surface. libretexts.orgyoutube.com

Heterogeneous catalytic hydrogenation is a fundamental industrial process, and platinum-on-carbon (Pt/C) or other supported platinum catalysts are highly effective for these reactions. youtube.comlibretexts.org They are used in the reduction of various functional groups.

Hydrogenation of Alkenes: The hydrogenation of carbon-carbon double bonds to single bonds is readily achieved using these catalysts. nih.govyoutube.com The reaction involves the adsorption of both the alkene and molecular hydrogen onto the platinum surface, followed by the stepwise transfer of hydrogen atoms to the double bond, resulting in the corresponding alkane. nih.gov This process is widely used in both laboratory synthesis and large-scale industrial applications. libretexts.org

Hydrogenation of Aldehydes: Aldehydes can be hydrogenated to primary alcohols using platinum-based heterogeneous catalysts. While other functional groups like alkenes are often more readily hydrogenated, the reduction of aldehydes is an important transformation. illinois.edu The reaction conditions, including temperature, pressure, and solvent, can be tuned to favor the reduction of the carbonyl group.

Table 2: Heterogeneous Hydrogenation using H₂PtCl₆-Derived Catalysts

| Substrate Type | Catalyst | Product Type | General Conditions | Reference |

|---|---|---|---|---|

| Alkene | Pt on Carbon (Pt/C) | Alkane | H₂ gas, ambient or elevated pressure/temperature | nih.govyoutube.com |

| Aldehyde | Pt on Carbon (Pt/C) or PtO₂ | Primary Alcohol | H₂ gas, often requires more forcing conditions than alkenes | illinois.edu |

Organic Synthesis Enhancements

Chloroplatinic acid hexahydrate is a well-established catalyst precursor for various organic reactions, most notably hydrosilylation. wikipedia.org This process involves the addition of silicon-hydrogen bonds across unsaturated bonds in compounds like olefins. google.comwikipedia.org Research dating back to the work of John Speier demonstrated that solutions of chloroplatinic acid hexahydrate can effectively catalyze the addition of hydrosilanes to alkenes, a significant improvement over previous radical-based methods. wikipedia.org

While highly effective, chloroplatinic acid itself can have disadvantages, such as insolubility in certain organic materials and a tendency to be poisoned. google.com To overcome this, derivatives are prepared. For instance, reacting chloroplatinic acid hexahydrate with octyl alcohol produces a dark, reddish-brown liquid catalyst that is soluble in hydrocarbon solvents like benzene (B151609) and hexane, unlike the original acid. google.com This modification allows for its use in a broader range of solvent systems for reactions involving the addition of silicon-hydrogen compounds to molecules with aliphatic carbon-carbon multiple bonds. google.com

Fuel Cell Catalyst Development (e.g., Pt/C for PEM Fuel Cells)

Chloroplatinic acid hexahydrate is the most common platinum precursor for fabricating platinum-on-carbon (Pt/C) catalysts, which are essential for the electrodes in Proton Exchange Membrane (PEM) Fuel Cells. x-platinum.com The performance of these fuel cells is highly dependent on the size and distribution of the platinum catalyst particles on the carbon support. google.com

Researchers employ various synthesis methods to reduce the platinum precursor and deposit nanoparticles onto a carbon support, such as Vulcan XC-72. x-platinum.com Common techniques involve the chemical reduction of chloroplatinic acid hexahydrate using agents like sodium borohydride or ethylene (B1197577) glycol. x-platinum.comgoogle.com The goal is to create small, uniformly dispersed platinum particles to maximize the catalytically active surface area. x-platinum.com One inventive method involves using a microwave-assisted process in an ethylene glycol medium with the pH adjusted to 11-13, which has been shown to produce platinum particles with an average diameter as small as 1.33 nm without a stabilizer. google.com The characteristics of the synthesis method directly impact catalyst performance in fuel cell applications.

Table 1: Synthesis Methods for Pt/C Catalysts from Chloroplatinic Acid Hexahydrate This table is interactive. Click on headers to sort.

| Method | Reducing Agent | Solvent/Medium | Key Parameters | Resulting Pt Particle Size | Reference |

|---|---|---|---|---|---|

| Electroless Deposition | Sodium Borohydride (NaBH₄) | Deionized water with/without Ethylene Glycol | Mixture heated to 80°C for 4 h. | Not specified | x-platinum.com |

| Microwave-Assisted | Ethylene Glycol | Ethylene Glycol | pH adjusted to 11-13 with NaOH; Microwave heating for 2-15 min. | ~1.33 nm | google.com |

Oxidation Reactions (e.g., Methane (B114726), Formaldehyde)

Platinum-based catalysts derived from chloroplatinic acid are investigated for challenging oxidation reactions, such as the selective aerobic oxidation of methane to formaldehyde (B43269). nih.govnih.gov This reaction is of significant interest as it provides a pathway to convert a primary component of natural gas into a valuable chemical feedstock. researchgate.net

In these systems, a platinic acid solution is used to impregnate a support material like titanium dioxide (TiO₂) or alumina (Al₂O₃) via incipient wetness impregnation. nih.govresearchgate.net Studies have shown that under continuous flow conditions and with the co-feeding of water, these catalysts can yield formaldehyde with high selectivity. nih.govresearchgate.net The presence of liquid water during the reaction dramatically increases the activity, achieving methane conversion rates of up to 3% over a Pt/TiO₂ catalyst with formaldehyde selectivity reaching 90%. nih.govnih.gov The support material plays a crucial role, with rutile TiO₂ showing higher turnover frequencies for methane conversion compared to other supports under trickle bed conditions. acs.org

Table 2: Research Findings on Methane Oxidation using Pt Catalysts This table is interactive. Click on headers to sort.

| Catalyst | Reaction Conditions | Methane Conversion | Formaldehyde Selectivity | Reference |

|---|---|---|---|---|

| Pt/TiO₂ (rutile) | Continuous flow, co-feed of water | Up to 3% | ~90% | nih.govnih.gov |

| Pt/Al₂O₃ | Continuous flow, co-feed of water | Not specified | ~65% | nih.govresearchgate.net |

Photocatalytic Systems Incorporating Platinum from Chloroplatinic Acid Hexahydrate

Chloroplatinic acid hexahydrate is also a key source of platinum for developing advanced photocatalytic systems. Platinum nanoparticles, synthesized from the acid, can significantly enhance the efficiency of photocatalysts. journalijar.comresearchgate.net

Photocatalytic Degradation Pathways (e.g., Methylene (B1212753) Blue)

Platinum nanoparticles (PtNPs) derived from chloroplatinic acid are effective in the photocatalytic degradation of organic pollutants like methylene blue. researchgate.netpreprints.org In these systems, a catalyst, often platinum nanoparticles on a support, is mixed with an aqueous solution of the dye and irradiated with light, typically UV light. journalijar.comresearchgate.net The characteristic absorption peak of methylene blue is monitored over time to determine the rate of degradation. researchgate.netasianpubs.org Research has shown that platinum nanoparticles, sometimes synthesized using green methods with plant extracts as reducing agents, exhibit high activity for breaking down methylene blue. journalijar.comresearchgate.net The presence of the platinum nanocatalyst is essential; in control experiments without the catalyst, the degradation reaction shows no significant progress. researchgate.net

Visible-Light Photocatalysis Investigations

A major goal in photocatalysis is to develop materials that are active under visible light, which constitutes a large portion of the solar spectrum. asianpubs.org Platinum, sourced from chloroplatinic acid, is used to enhance the visible-light activity of semiconductor photocatalysts like titanium dioxide (TiO₂) and zinc oxide (ZnO). asianpubs.orgmdpi.com For example, platinum-treated carbon nanotube/titania composites have been shown to have enhanced photo-degradation behaviors for methylene blue under visible light. asianpubs.org Similarly, plasmonic photocatalysts made of platinum nanoparticles deposited on ZnO nanorods demonstrate a 78% increase in visible light absorption and improved degradation kinetics for methylene blue compared to bare ZnO. mdpi.com This enhancement is attributed to plasmonic effects that lead to better separation of charge carriers (excitons) and increased generation of reactive hydroxyl radicals. mdpi.com

Role of Platinum Complexes as Dopants in Photocatalysts (e.g., Ag₃PO₄/PtCl₆)

Incorporating platinum complexes as dopants is a strategy to improve the performance of photocatalytic materials. While direct studies on Ag₃PO₄/PtCl₆ are not prevalent in the provided context, the principle can be understood through the extensive research on composite photocatalysts like silver phosphate (B84403) (Ag₃PO₄) combined with other materials. semanticscholar.orgmdpi.comresearchgate.net Ag₃PO₄ is a highly efficient visible-light-driven photocatalyst, but it can suffer from instability. mdpi.com To address this, it is often combined with other materials like graphitic carbon nitride (g-C₃N₄) to form a heterojunction. semanticscholar.orgresearchgate.net This composite structure enhances photocatalytic activity by promoting the separation of photogenerated electron-hole pairs. semanticscholar.orgresearchgate.net

Electrochemical and Chemical Sensing Applications of Chloroplatinic Acid Hexahydrate Derived Materials

Electrode Fabrication and Electrocatalytic Research

The versatility of chloroplatinic acid hexahydrate as a platinum source is central to the fabrication of sophisticated electrodes for electrocatalytic research. Its use enables the creation of high-surface-area structures that significantly enhance the efficiency of electrochemical reactions, forming the basis for a new generation of sensing devices.

Advanced Electrode Materials for Electrochemical Applications

Chloroplatinic acid hexahydrate is instrumental in the synthesis of advanced electrode materials, most notably platinum nanoparticles (PtNPs). These nanoparticles can be deposited on various conductive substrates, such as glassy carbon electrodes, to create modified electrodes with superior electrocatalytic capabilities. The size of the PtNPs, which can be controlled during synthesis, has a direct impact on their performance. For instance, in the electrocatalytic detection of hydrogen peroxide, smaller PtNPs have demonstrated higher performance.

Research has shown that PtNPs with an average size of 4 nm, synthesized from chloroplatinic acid hexahydrate, exhibit excellent electrocatalytic properties for hydrogen peroxide reduction. These nanoparticles, when deposited on a glassy carbon electrode, provide a stable and homogeneous coverage, leading to enhanced sensing capabilities. The electrocatalytic activity is a key factor in the development of sensors for various analytes where an enzymatic reaction produces hydrogen peroxide.

The following table summarizes the characteristics and performance of an advanced electrode material derived from chloroplatinic acid hexahydrate for the detection of a model analyte, hydrogen peroxide.

| Electrode Material | Analyte | Detection Method | Concentration Range | Detection Limit | Applied Potential |

|---|---|---|---|---|---|

| 4 nm PtNPs on Glassy Carbon | Hydrogen Peroxide | Amperometry | 25–750 μM | 10 μM | -0.1 V |

Electrochemical Biosensing Platforms (e.g., Glutamate (B1630785) Biosensors)

A significant application of materials derived from chloroplatinic acid hexahydrate is in the development of electrochemical biosensing platforms. A prime example is the fabrication of glutamate biosensors, which are crucial for monitoring this key neurotransmitter in neuroscience research. These biosensors often rely on the immobilization of the enzyme glutamate oxidase (GluOx) on an electrode surface. The enzyme catalyzes the oxidation of glutamate, producing hydrogen peroxide, which is then electrochemically detected at a platinum-modified electrode.

The high catalytic activity of platinum nanoparticles towards hydrogen peroxide oxidation makes them ideal for this application. By using chloroplatinic acid hexahydrate to create platinum nanoparticle-modified electrodes, researchers have developed highly sensitive and selective glutamate biosensors. For example, a disposable amperometric biosensor for L-glutamate was developed by immobilizing GluOx onto a screen-printed carbon electrode modified with poly-L-Aspartic acid, carbon quantum dots, and platinum nanoparticles. nih.gov This sensor demonstrated a good linear working range and a low detection limit. nih.gov

Another study focused on a highly sensitive glutamate biosensor based on platinum nanoparticles decorated on MXene-Ti3C2Tx. researchgate.net This biosensor also showed excellent sensitivity and a low detection limit for the determination of monosodium glutamate in food samples. researchgate.net

The table below presents a comparison of the performance of different glutamate biosensors that utilize platinum nanoparticles derived from chloroplatinic acid hexahydrate.

| Biosensor Composition | Linear Range | Detection Limit | Sensitivity | Reference |

|---|---|---|---|---|

| GluOx/PtNP/CQD/PAsp/SPE | 1.0 - 140 µM | 0.3 µM | 0.002 µA µM⁻¹ | nih.gov |

| GluOx/PtNP/MXene-Ti3C2Tx | 10 - 110 µmol/L | 0.45 µmol/L | 1.5906 nA/(µmol/L) | researchgate.net |

| GluOx/Pt particles/Activated Carbon | 0.004–0.9 mM | 0.1 µM | 973 ± 4 μA/mMcm² | nih.gov |

Electrodeposition of Platinum (e.g., Platinum Black)

Electrodeposition is a widely used technique to create platinum films and structures with high surface area, and chloroplatinic acid hexahydrate is a common platinum source in the electroplating bath. researchgate.netbiorxiv.org A particularly important material formed through this process is platinum black, a form of platinum with a porous, nanostructured morphology that provides an extremely large surface area. This property makes it an excellent catalyst for a wide range of electrochemical reactions.

The electrodeposition of platinum black can be achieved on various substrates, including conductive threads and brass. nih.govmdpi.com The process parameters, such as current density and the composition of the electrolyte solution, can be controlled to tailor the morphology and properties of the deposited platinum black. For instance, in one study, platinum black was electrodeposited on conductive threads at a current density of 200 mA/cm² from an electrolyte containing 1% chloroplatinic acid and 0.08% lead acetate. nih.gov The resulting deposit had a sponge-like structure with circular grains around 200–300 nm in diameter. nih.gov

In another investigation, platinum black was electrodeposited on a brass surface. mdpi.com The process involved an initial potentiostatic deposition of a metallic platinum layer followed by a galvanostatic deposition to form the platinum black. mdpi.com This method resulted in nanostructured platinum black with a high surface area, enhancing the active sites for catalysis. mdpi.com

The following table summarizes the parameters and outcomes of platinum black electrodeposition from chloroplatinic acid hexahydrate-containing solutions.

| Substrate | Electrolyte Composition | Deposition Method | Deposition Parameters | Resulting Morphology | Reference |

|---|---|---|---|---|---|

| Conductive Thread | 1% Chloroplatinic acid, 0.08% Lead acetate | Galvanostatic | 200 mA/cm² | Sponge-like structure, 200-300 nm grains | nih.gov |

| Brass | 10% HCl with 1000 ppm Pt (from H₂PtCl₆) | Potentiostatic followed by Galvanostatic | -295 mV vs. SCE (Pt layer), -500 mA cm⁻² (Pt black) | Nanoparticles in the range of 37 to 48 nm | mdpi.com |

Development of Advanced Chemical Sensing Systems

Beyond electrochemical applications, materials derived from chloroplatinic acid hexahydrate are pivotal in the creation of advanced chemical sensing systems. The catalytic and surface properties of platinum nanomaterials are harnessed to detect various chemical species, including humidity and toxic gases, with high sensitivity and selectivity.

Resistive Humidity Sensors

Resistive humidity sensors operate based on the change in electrical resistance of a sensing material upon exposure to different humidity levels. The performance of these sensors can be significantly enhanced by incorporating platinum nanoparticles. Chloroplatinic acid hexahydrate serves as the precursor for synthesizing these platinum nanoparticles, which are then used to decorate other nanomaterials, such as two-dimensional transition metal dichalcogenides.

For example, studies have shown that decorating molybdenum disulfide (MoS₂) and tungsten disulfide (WS₂) nanosheets with platinum nanoparticles leads to a dramatic improvement in humidity sensing performance. The platinum nanoparticles act as catalysts, promoting the dissociation of water molecules and thereby increasing the sensor's response. The enhanced sensitivity and faster response-recovery times make these composite materials highly promising for the development of high-performance humidity sensors.

The table below highlights the improved performance of a humidity sensor based on platinum-decorated WS₂ nanosheets.

| Sensing Material | Relative Humidity (RH) Range | Response Improvement (vs. Pristine) | Sensitivity Improvement (vs. Pristine) |

|---|---|---|---|

| Pt-decorated WS₂ Nanosheets | 25% - 55% RH | 1.6X (at 25% RH) - 105.1X (at 55% RH) | Significant increase reported |

Gas Sensing Technologies (e.g., Chlorine Gas Sensors)

The development of reliable sensors for toxic gases like chlorine (Cl₂) is of paramount importance for environmental monitoring and industrial safety. Materials derived from chloroplatinic acid hexahydrate, specifically platinum-functionalized nanomaterials, have shown significant potential for chlorine gas sensing applications.

In one study, single-walled carbon nanotubes (SWCNTs) were functionalized with platinum nanoparticles of varying diameters, synthesized using a photoreduction technique with chloroplatinic acid hexahydrate as the precursor. researchgate.net The research revealed that the geometry of the platinum nanoparticle loading on the SWCNTs plays a crucial role in the sensor's performance. Discrete platinum nanoparticle-loaded SWCNTs exhibited a significantly enhanced response to 1 ppm of chlorine gas at room temperature compared to pristine SWCNTs, which showed no response. researchgate.net This enhancement is attributed to the catalytic activity of the platinum nanoparticles, which facilitate the interaction between chlorine molecules and the SWCNT surface, leading to a measurable change in resistance.

The table below summarizes the performance of a chlorine gas sensor based on platinum nanoparticle-loaded single-walled carbon nanotubes.

| Sensing Material | Target Gas | Concentration | Operating Temperature | Response (-(ΔR/R₀) × 100) | Reference |

|---|---|---|---|---|---|

| Discrete Pt NP-loaded SWCNTs | Chlorine (Cl₂) | 1 ppm | Room Temperature (25 °C) | 33.8% | researchgate.net |

| Pure SWCNTs | Chlorine (Cl₂) | 1 ppm | Room Temperature (25 °C) | No response | researchgate.net |

Integration of Platinum Nanoparticles for Enhanced Sensing Performance

Chloroplatinic acid hexahydrate serves as a vital precursor for the synthesis of platinum nanoparticles (PtNPs), which are integral to the advancement of electrochemical and chemical sensors. sigmaaldrich.comsigmaaldrich.comnih.gov The integration of these nanoparticles into sensing platforms is a key strategy for enhancing performance, owing to the unique properties of platinum at the nanoscale. These properties include a high surface-area-to-volume ratio, remarkable catalytic capabilities, and excellent electron transfer kinetics, which collectively contribute to sensors with superior sensitivity, selectivity, and faster response times. researchgate.netnih.gov

The method of integration plays a crucial role in the final sensor's efficacy. PtNPs are incorporated into sensor designs in several ways:

As direct electrocatalysts: PtNPs can be deposited onto electrode surfaces to accelerate the electrochemical reactions of target analytes. nih.gov

As modifications to electrode surfaces: They can be used to modify surfaces to facilitate the immobilization of biological recognition elements, such as enzymes, while maintaining their activity. nih.gov

In composite materials: PtNPs are frequently combined with other advanced materials, such as carbon nanotubes (CNTs), graphene, and conductive polymers, to create synergistic effects that further boost sensor performance. researchgate.netnih.govrsc.org

Enhanced Performance in Hydrogen Peroxide and Glucose Sensing

A significant application of PtNP-enhanced sensors is in the detection of hydrogen peroxide (H₂O₂). This is particularly relevant for biosensors that rely on oxidase enzymes (e.g., glucose oxidase), which produce H₂O₂ as a byproduct of their reaction with a specific substrate. mdpi.com The high catalytic activity of PtNPs towards H₂O₂ reduction or oxidation allows for sensitive amperometric detection. rsc.org

For instance, sensors constructed with PtNPs have demonstrated remarkable sensitivity. A hybrid sensor using PtNPs on carbon fiber microelectrodes achieved a sensitivity of 7,711 ± 587 µA·mM⁻¹cm⁻² for H₂O₂ with a detection limit of 0.53 ± 0.16 µM. nih.gov When combined with other nanomaterials, such as porous graphene, a microwave-assisted synthesis method yielded a sensor with a sensitivity of 341.14 µA mM⁻¹ cm⁻² and a detection limit of 0.5 µM. nih.gov The integration of PtNPs with carbon nanotubes (CNTs) has also proven effective, resulting in biosensors with rapid response times (3 seconds) and low detection limits (0.5 µM). acs.org

This enhanced H₂O₂ detection directly translates to improved performance in glucose biosensors. A glucose biosensor using glucose oxidase immobilized on a CNT/Pt nanosphere composite demonstrated a high sensitivity of 70 μA/mM/cm², a low detection limit of 380 nM, and a response time of 8 seconds. nih.gov Non-enzymatic glucose sensors have also benefited, with a sensor based on platinum nano corals exhibiting a sensitivity of 24.6 μA mM−1 cm−2 and a detection limit of 3.2 μM in alkaline solutions. nih.gov The exceptional electrochemical properties of platinum, such as its high catalytic activity and efficient electron transfer, are key to these advancements in glucose detection. researchgate.net

Interactive Table: Performance of PtNP-Based H₂O₂ and Glucose Sensors

Advancements in Chemical Gas Sensing

The integration of PtNPs is also pivotal in the development of chemical gas sensors, particularly for hydrogen (H₂). In these sensors, PtNPs act as a catalyst, dissociating hydrogen molecules into hydrogen atoms, which then interact with the sensing material and alter its electrical properties. mdpi.comidexlab.com This mechanism allows for highly sensitive and rapid detection of H₂, a gas that is explosive above a 4% concentration in air. researchgate.net

For example, a sensor fabricated by decorating a single Silicon Carbide (SiC) nanowire with PtNPs demonstrated high sensitivity (S ≈ 20%), a fast response time of 3 seconds, and a recovery time of 45 seconds when detecting H₂ at 600 °C. idexlab.com Another approach using a graphene aerogel loaded with PtNPs as a catalytic layer resulted in a sensor with a low detection limit of 65 ppm and extremely fast response and recovery times of 0.97 s and 0.72 s, respectively. researchgate.net These findings underscore the role of PtNPs in creating high-performance gas sensors suitable for safety and industrial monitoring applications.

Interactive Table: Performance of PtNP-Based Hydrogen Gas Sensors

The versatility of PtNP integration extends to other analytes as well. By combining PtNPs with materials like carbon black and chitosan, sensors for the endocrine disruptor bisphenol A have been developed with detection limits at the nanomolar level (7.9 nmol L⁻¹). rsc.org Similarly, PtNPs have been used to create sensors for glutamate, achieving low detection limits and high sensitivity, which is significant for biomedical applications. nih.gov

Spectroscopic Characterization and Computational Studies of Chloroplatinic Acid Hexahydrate

Advanced Spectroscopic Investigations

Spectroscopy offers a direct probe into the atomic and electronic structure of chloroplatinic acid hexahydrate. Various methods provide complementary information, from local electronic environments to surface composition.

Nuclear Quadrupole Resonance (NQR) Spectroscopy of Halogen Atoms (e.g., ³⁵Cl)

Nuclear Quadrupole Resonance (NQR) spectroscopy is a highly sensitive technique for studying the local chemical environment of nuclei with a quadrupole moment (spin I > 1/2), such as ³⁵Cl. wikipedia.orgdu.ac.in Unlike Nuclear Magnetic Resonance (NMR), NQR is a zero-field technique, which simplifies the spectrum and makes it exquisitely sensitive to the electric field gradient (EFG) at the nucleus. wikipedia.org The EFG is primarily determined by the distribution of valence electrons in the chemical bonds, making NQR an excellent tool for investigating the covalent character and symmetry of the platinum-chlorine bonds within the [PtCl₆]²⁻ anion. wikipedia.orgoup.com

Research on chloroplatinic acid hexahydrate has successfully employed ³⁵Cl NQR to characterize the state of the chlorine atoms. Spectrophotometric investigations have evaluated the pure quadrupole resonance frequencies of ³⁵Cl in H₂PtCl₆·6H₂O. oup.comchemicalbook.com A notable study observed the resonance frequency at room temperature, finding a single, though barely detectable, line. oup.com This suggests that all six chlorine atoms in the [PtCl₆]²⁻ octahedron are crystallographically equivalent at this temperature. oup.com However, the presence of a single weak line may also indicate that other resonance lines were too weak to be observed. oup.com

The observed frequencies for chloroplatinic acid hexahydrate are very close to those of related hexachloroplatinate salts, such as the sodium and potassium salts, despite differences in their crystal structures. oup.com This indicates that the resonance frequency is predominantly governed by the electronic structure within the [PtCl₆]²⁻ complex ion itself, with less influence from neighboring cations or water molecules. oup.com

Interactive Data Table: ³⁵Cl NQR Frequencies in Hexachloroplatinate Compounds at Room Temperature

| Compound | Formula | Observed Frequency (MHz) |

| Chloroplatinic Acid Hexahydrate | H₂PtCl₆·6H₂O | 25.996 |

| Sodium Hexachloroplatinate(IV) Hexahydrate | Na₂PtCl₆·6H₂O | 25.753, 25.795, 25.828 |

| Potassium Hexachloroplatinate(IV) | K₂PtCl₆ | 26.09 |

| Data sourced from a study on the pure quadrupole resonance of ³⁵Cl in hexachloroplatinate compounds. oup.com |

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. rsc.orgresearchgate.net When analyzing materials derived from or containing chloroplatinic acid hexahydrate, XPS is crucial for verifying the oxidation state of platinum.

Studies using XPS on H₂PtCl₆ dried on substrates like highly oriented pyrolytic graphite (B72142) (HOPG) have successfully identified the characteristic spectral features of platinum. researchgate.netmdpi.com The Pt 4f spectrum of H₂PtCl₆ typically reveals the presence of Pt(IV). For instance, a high-energy component in the Pt 4f spectra with a binding energy of approximately 75.0 eV to 75.6 eV is assigned to the Pt(IV) in the [PtCl₆]²⁻ ion. researchgate.netmdpi.comresearchgate.net

Furthermore, XPS can detect changes in the platinum oxidation state during chemical processes. When H₂PtCl₆ interacts with other substances, reduction to lower oxidation states can be observed. Some analyses have shown that upon adsorption onto certain carbon surfaces or interaction with sulfide (B99878) minerals, a portion of the Pt(IV) can be reduced to Pt(II). researchgate.netmdpi.com A distinct component at a lower binding energy, around 72.9 eV, is attributable to Pt(II) species. researchgate.netmdpi.com This ability to distinguish between different oxidation states is vital for understanding the reactivity and catalytic mechanisms of platinum species derived from chloroplatinic acid.

Interactive Data Table: Representative Pt 4f Binding Energies from XPS Analysis

| Platinum Species | Assignment | Pt 4f₇/₂ Binding Energy (eV) | Reference Context |

| [PtCl₆]²⁻ | Pt(IV) | ~75.0 - 75.6 | H₂PtCl₆ dried on HOPG or GNP surfaces. researchgate.netmdpi.comresearchgate.net |

| Pt(II) species (e.g., Pt-Cl) | Pt(II) | ~72.9 | Product of H₂PtCl₆ interaction on HOPG. researchgate.netmdpi.com |

| Pt(II)-S compounds | Pt(II) | ~72.6 | Product of H₂PtCl₆ interaction with sulfides. researchgate.net |

| Pt(IV)-S compounds | Pt(IV) | ~74.0 | Product of H₂PtCl₆ interaction with sulfides. researchgate.net |

Other Spectroscopic Techniques for Structural and Electronic Characterization

Beyond NQR and XPS, a suite of other spectroscopic and analytical methods is employed to fully characterize chloroplatinic acid hexahydrate and the materials synthesized from it.

X-ray Diffraction (XRD): This technique is fundamental for determining the crystal structure of solid materials. rsc.org For chloroplatinic acid hexahydrate, XRD confirms its crystalline nature and provides details about the arrangement of the [PtCl₆]²⁻ octahedra and the water molecules in the crystal lattice. oup.com The structure consists of a cubic array of [PtCl₆]²⁻ octahedra linked by hydrogen bonds, which encase the water molecules. wikipedia.org

Raman Spectroscopy: This technique probes vibrational modes in molecules and can be used to study the Pt-Cl bonds within the hexachloroplatinate anion. It provides complementary information to infrared (IR) spectroscopy for understanding the molecular structure and symmetry. sigmaaldrich.com

Transmission Electron Microscopy (TEM): While a microscopy technique, TEM is often coupled with spectroscopic methods like Energy-Dispersive X-ray Spectroscopy (EDS). It is invaluable for characterizing the morphology, size, and elemental composition of nanoparticles and other materials prepared using chloroplatinic acid hexahydrate as a precursor. rsc.org

Computational Chemistry and Theoretical Modeling

Computational methods provide atomic-scale insights that complement experimental findings, allowing for the prediction of material properties and the exploration of complex chemical phenomena that are difficult to observe directly.

Simulations of Material Properties and Interactions

Theoretical modeling, particularly using molecular dynamics (MD) and Density Functional Theory (DFT), is essential for understanding and predicting the properties of platinum-containing systems. rsc.orgacs.org

MD simulations are used to model the dynamic behavior of atoms and molecules. A critical aspect of these simulations is the choice of the empirical potential, or force field, which describes the interactions between atoms. osti.govarxiv.org Researchers have evaluated numerous force fields, such as the embedded atom method (EAM), to accurately model platinum in both bulk and nanoparticle forms. acs.orgosti.gov These simulations can predict fundamental material properties like lattice constants, surface energies, and stiffness constants, and compare them against experimental data or higher-level quantum mechanics calculations. osti.govarxiv.org

DFT calculations provide a quantum mechanical description of the electronic structure of materials, offering high accuracy in predicting properties like interatomic distances and cohesive energies. rsc.orgosti.gov For instance, DFT has been widely used to calculate the surface energy of platinum, a key parameter in catalysis. osti.gov Such simulations are also employed to model complex processes, like the electrochemical oxidation of platinum nanoparticles of various shapes, by using methods like Grand-canonical Monte Carlo (GCMC) with reactive force fields. acs.org

Computational Studies on Defect and Dopant Properties in Platinum-Containing Systems

Computational studies are particularly powerful for investigating the role of defects and dopants, which can dramatically alter the properties of a material. DFT calculations are a primary tool for exploring these phenomena.

Research has focused on how vacancy defects in support materials can influence the stability and catalytic activity of single platinum atoms. For example, studies on platinum atoms doped on C₃N monolayers with nitrogen vacancies (Nᵥ) have shown that these defect sites can serve as strong anchoring points for the Pt atoms. mdpi.com The binding energy of a Pt atom to a vacancy can be calculated to determine the stability of the structure. mdpi.com It was found that Pt atoms anchored at nitrogen vacancies exhibited significantly enhanced stability and catalytic performance for CO oxidation compared to those at other sites. mdpi.com This is attributed to the strong binding that prevents aggregation and alters the electronic structure favorably for catalysis. mdpi.com

Furthermore, computational approaches are used to study a wide range of platinum-containing systems, including platinum group superalloys. researchgate.net By using DFT, researchers can examine the properties of substitutional alloys, predict the stability of new alloy phases with potentially superior high-temperature properties, and construct enhanced phase diagrams for binary alloys of platinum-group metals. researchgate.netaps.org These theoretical predictions are vital for guiding the experimental discovery of new materials with tailored properties. aps.org

Future Directions and Emerging Research Frontiers for Chloroplatinic Acid Hexahydrate

Sustainable Synthetic Routes and Applications

The traditional synthesis of chloroplatinic acid involves dissolving platinum metal in aqua regia, a mixture of nitric acid and hydrochloric acid. wikipedia.orgyoutube.com While effective, this method generates toxic nitrogen oxide gases and involves harsh, corrosive reagents, posing environmental and handling challenges. wikipedia.orgyoutube.com Emerging research is consequently steering towards "green chemistry" principles to develop more sustainable synthetic pathways. uniroma1.it These efforts often focus on replacing aqua regia with alternative oxidizing agents or developing methods that avoid nitrogen-based compounds altogether, thereby reducing the generation of hazardous byproducts. wikipedia.orguniroma1.it

Beyond its synthesis, the application of chloroplatinic acid is pivotal in developing sustainable technologies. It serves as a critical precursor for manufacturing supported catalysts used in processes that contribute to a low-carbon economy. matthey.com These applications include the production of sustainable aviation fuels (SAF) and catalysts for more efficient chemical manufacturing, aligning with the goals of reducing environmental impact and improving energy efficiency. uniroma1.itmatthey.com The compound's utility in fuel cell technology further highlights its role in advancing sustainable energy solutions. chemimpex.com

| Aspect | Traditional Method (Aqua Regia) | Future Sustainable Goals |

|---|---|---|

| Reagents | Platinum, Nitric Acid, Hydrochloric Acid wikipedia.org | Replacement of harsh acids, use of greener oxidizing agents |

| Byproducts | Nitrogen oxides (NOx), Nitrosyl chloride youtube.com | Benign byproducts (e.g., water), waste reduction uniroma1.it |

| Efficiency | Established and effective | Improving energy efficiency, developing catalytic routes uniroma1.it |

Development of Novel Hybrid Materials

Chloroplatinic acid hexahydrate is an exceptionally versatile precursor for the synthesis of a wide array of novel hybrid materials, particularly those involving platinum nanoparticles. chemimpex.com Researchers utilize it to deposit or form platinum nanostructures on various substrates, creating materials with enhanced or entirely new functionalities. These materials are at the forefront of research in electronics, catalysis, and sensor technology.

Detailed research findings demonstrate the breadth of these applications:

Sensor Technology: Platinum-decorated Molybdenum disulfide (MoS₂) nanoflakes, synthesized using chloroplatinic acid hexahydrate as a precursor, have been developed for use in ultrasensitive resistive humidity sensors. sigmaaldrich.comsigmaaldrich.com

Nanocomposites for Catalysis: The compound is used to prepare catalysts such as ceria-supported platinum and TiO₂/Pt nanocomposites. krackeler.comchemicalbook.com It is also employed to impregnate porous carbon films with platinum nanoparticles. krackeler.comchemicalbook.com

Advanced Nanostructures: It serves as the platinum source for creating precisely shaped nanostructures like palladium nanocubes and platinum nanospheres. krackeler.comsigmaaldrich.com Furthermore, it is used in the electrodeposition of platinum nanoparticles onto multilayered graphene petal nanosheets (MGPNs). krackeler.comsigmaaldrich.com

| Hybrid Material | Substrate/Component | Precursor Role of H₂PtCl₆·6H₂O | Potential Application |

|---|---|---|---|

| Pt-decorated Nanoflakes | Molybdenum disulfide (MoS₂) | Source for Pt deposition sigmaaldrich.comsigmaaldrich.com | Ultrasensitive humidity sensors sigmaaldrich.comsigmaaldrich.com |

| Supported Pt Catalyst | Ceria | Platinum precursor krackeler.comchemicalbook.com | Catalysis krackeler.comchemicalbook.com |

| Nano-composites | Titanium dioxide (TiO₂) | Platinum precursor krackeler.comchemicalbook.com | Catalysis, Photocatalysis krackeler.comchemicalbook.com |

| Pt-impregnated Films | Porous Carbon | Source for Pt nanoparticles krackeler.comchemicalbook.com | Catalysis, Electrochemistry krackeler.comchemicalbook.com |

| Colloidal Systems | Cadmium Sulfide (B99878) | Platinum precursor chemicalbook.com | Photocatalysis chemicalbook.com |

| Nanoparticle Electrodes | Graphene Petal Nanosheets | Used in plating solution for electrodeposition krackeler.comsigmaaldrich.com | Electrochemistry krackeler.comsigmaaldrich.com |

In-Situ and Operando Characterization for Mechanistic Insights

A significant frontier in catalysis and materials science is understanding reaction mechanisms as they occur. For chloroplatinic acid, this involves studying its transformation from the stable [PtCl₆]²⁻ complex into catalytically active platinum species. Advanced analytical techniques are crucial for gaining these mechanistic insights.

One powerful method employed is Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy. researchgate.net In-situ EXAFS studies allow researchers to probe the coordination chemistry of the platinum center in real-time under various reaction conditions, such as changing pH, chloride concentration, and light exposure. researchgate.net This research has shown that chloroplatinic acid undergoes rapid and extensive hydrolysis, where chloride and water ligands are exchanged. researchgate.net Combining EXAFS data with potentiometric measurements helps to build a comprehensive picture of the speciation of platinum in solution, revealing the conditions that favor specific chloroaqua or chlorohydroxo platinum complexes. researchgate.net Such fundamental understanding is critical for designing more efficient and stable platinum-based catalysts by controlling the formation of the desired active sites. researchgate.net

Integration with Emerging Technologies

The unique properties of materials derived from chloroplatinic acid hexahydrate position them as key components in a range of emerging technologies. Its role as a precursor is integral to advancements in sustainable energy, nanotechnology, and advanced electronics.

Sustainable Energy: The compound is fundamental in fabricating electrodes for electrochemical applications, most notably in fuel cells and advanced batteries, which are critical for the transition to cleaner energy systems. chemimpex.com Its use in creating catalysts for the hydrogen evolution reaction also supports the development of a green hydrogen economy. researchgate.net

Nanotechnology and Advanced Sensors: As a primary source for platinum nanoparticles, chloroplatinic acid is central to the field of nanotechnology. chemimpex.com These nanoparticles are being integrated into next-generation sensors, such as the ultrasensitive humidity sensors built on Pt-MoS₂ hybrid materials, which are vital for the Internet of Things (IoT) and environmental monitoring. chemimpex.comsigmaaldrich.comsigmaaldrich.com

Biomedical Field: Research is exploring the potential of platinum-containing materials derived from chloroplatinic acid in biomedical applications, including their use in targeted drug delivery systems. chemimpex.com

The continued use of high-purity Chloroplatinic Acid Hexahydrate, BioXtra, as a reliable and well-characterized precursor is set to drive innovation across these technologically significant fields.

Q & A

Q. What are the recommended methods for synthesizing platinum nanoparticles using chloroplatinic acid hexahydrate?

Chloroplatinic acid hexahydrate is commonly reduced in polyol or dispersion-seeding methods. For example, ethylene glycol (EG) acts as both a solvent and reducing agent:

- Dispersion-seeding : Ultrasonically disperse a composite support (e.g., BiPyPBI/CB) in EG, add chloroplatinic acid hexahydrate (0.85 mM), and reflux at 140°C for 8 hours to reduce Pt ions .

- Polyol reduction : Dissolve chloroplatinic acid hexahydrate in EG with NaOH (0.5 M) to control nanoparticle size (~1.7 nm) . Post-synthesis, centrifuge and rinse nanoparticles with water/acetone, then vacuum-dry at 80°C to remove residues .

Q. How should chloroplatinic acid hexahydrate be purified for catalytic applications?

Purification involves:

- Filtration : Remove undissolved impurities via vacuum filtration.

- Solvent rinsing : Wash with deionized water and acetone to eliminate ionic byproducts .

- Drying : Vacuum-dry at 80°C to obtain a pure crystalline form . Confirm purity via inductively coupled plasma mass spectrometry (ICP-MS) to quantify Pt content (≥37.5% Pt basis) .

Q. What solvents are optimal for dissolving chloroplatinic acid hexahydrate, and how does temperature affect solubility?

The compound is highly soluble in water, ethanol, and ether. For aqueous solutions, use deionized water at room temperature (20–25°C) to achieve concentrations up to 0.193 mM for electrocatalyst preparation . At 60°C (near its melting point), solubility increases significantly, but prolonged heating may degrade the compound .

Q. Which characterization techniques are critical for analyzing chloroplatinic acid hexahydrate-derived materials?

- Transmission electron microscopy (TEM) : Assess nanoparticle size and morphology (e.g., Pt/BiPyPBI/CB catalysts) .

- X-ray diffraction (XRD) : Confirm crystallinity and phase purity .